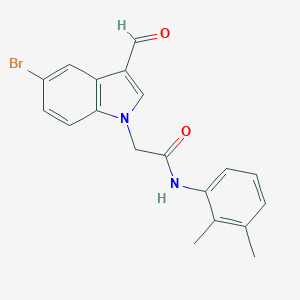
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted attention due to its potential therapeutic applications. BRD0705 has been shown to inhibit the activity of a number of proteins that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide inhibits the activity of BRD4 by binding to the bromodomain of the protein. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide can modulate the expression of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the expression of genes that are involved in the regulation of the immune system, including cytokines and chemokines. In animal models of inflammation, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomains, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide specifically targets the bromodomain of BRD4. This specificity can reduce off-target effects and improve the safety profile of the drug. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide is its solubility. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other drugs for the treatment of cancer and inflammatory diseases. The study of the pharmacokinetics and pharmacodynamics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide in animal models and humans is also an important direction for future research. Finally, the identification of biomarkers that can predict the response to 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide treatment is an important area of research.
Synthesis Methods
The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a series of chemical reactions. The starting material is 5-bromo-3-formylindole, which is reacted with 2,3-dimethylphenylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis method of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a number of proteins, including BRD4, a protein that is involved in the regulation of gene expression. BRD4 has been implicated in the development of a number of diseases, including cancer and inflammatory diseases. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-cancer activity in a number of different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity in animal models of inflammation.
properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)10-22-9-14(11-23)16-8-15(20)6-7-18(16)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI Key |
IFUHBSGTKZEJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)




amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)